Ethyl 2-bromo-6-cyano-3-fluorobenzoate
Overview
Description
Ethyl 2-bromo-6-cyano-3-fluorobenzoate is a chemical compound with the molecular formula C10H7BrFNO2. It is known for its unique physical and chemical properties, making it valuable in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-bromo-6-cyano-3-fluorobenzoate typically involves the bromination of ethyl 3-fluorobenzoate followed by a cyanation reaction. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. The cyanation step may involve the use of a cyanide source such as sodium cyanide or potassium cyanide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and cyanation processes, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-6-cyano-3-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable reagents.
Reduction Reactions: The cyano group can be reduced to an amine under specific conditions.
Oxidation Reactions: The compound can undergo oxidation to form different functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Major Products
Substitution: Formation of ethyl 2-substituted-6-cyano-3-fluorobenzoates.
Reduction: Formation of ethyl 2-bromo-6-amino-3-fluorobenzoate.
Oxidation: Formation of ethyl 2-bromo-6-cyano-3-fluorobenzoic acid.
Scientific Research Applications
Ethyl 2-bromo-6-cyano-3-fluorobenzoate has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-bromo-6-cyano-3-fluorobenzoate involves its interaction with specific molecular targets and pathways. The bromine and cyano groups play crucial roles in its reactivity and interactions with other molecules. The compound may act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-bromo-3-cyano-6-fluorobenzoate
- Ethyl 2-bromo-4-cyano-3-fluorobenzoate
- Ethyl 2-bromo-5-cyano-3-fluorobenzoate
Uniqueness
The presence of the bromine, cyano, and fluorine groups in distinct positions on the benzene ring imparts unique properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
ethyl 2-bromo-6-cyano-3-fluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO2/c1-2-15-10(14)8-6(5-13)3-4-7(12)9(8)11/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADEHELWMXAOEQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1Br)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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